Cas no 1743-86-8 (2-(Trifluoromethyl)phenyl isothiocyanate)

2-(Trifluoromethyl)phenyl isothiocyanate is a versatile organosulfur compound characterized by its reactive isothiocyanate (–N=C=S) group and trifluoromethyl (–CF₃) substituent. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the isothiocyanate moiety, making it a valuable intermediate in organic synthesis, particularly for the preparation of thiourea derivatives and heterocyclic compounds. Its stability and reactivity under mild conditions facilitate applications in pharmaceuticals, agrochemicals, and materials science. The compound’s distinct structural features enable selective modifications, offering utility in medicinal chemistry for drug discovery and as a building block for advanced functional materials. Proper handling is advised due to its potential lachrymatory and irritant properties.
2-(Trifluoromethyl)phenyl isothiocyanate structure
1743-86-8 structure
Product Name:2-(Trifluoromethyl)phenyl isothiocyanate
CAS No:1743-86-8
MF:C8H4F3NS
MW:203.184270858765
MDL:MFCD00039644
CID:83931
PubChem ID:24871058
Update Time:2025-06-08

2-(Trifluoromethyl)phenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 1-Isothiocyanato-2-(trifluoromethyl)benzene
    • alpha,alpha,alpha-Trifluoro-o-tolyl isothiocyanate
    • 2-Isothiocyanatobenzotrifluoride
    • 2-(Trifluoromethyl)phenyl Isothiocyanate
    • o-(Trifluoromethyl)phenyl Isothiocyanate
    • Isothiocyanic Acid 2-(Trifluoromethyl)phenyl Ester
    • α,α,α-Trifluoro-o-tolyl Isothiocyanate
    • 1-Isothiocyanato-2-trifluoromethylbenzene
    • 1-Trifluoromethyl-2-isothiocyanatobenzene
    • à,à,à-trifluoro-o-tolyl isothiocyanate
    • 1-ISOTHIOCYANATO-2-TRIFLUOROMETHYL-BENZENE
    • Benzene,1-isothiocyanato-2-(trifluoromethyl)-
    • Isothiocyanic Acid 2-(Trifluoromethyl)phenyl Ester alpha,alpha,alpha-Trifluoro-o-tolyl Isothiocyanate
    • 2-(Trifluoromethyl)phenyl isothiocyate, 98%
    • 2-trifluoromethylphenylisothiocyanate
    • 2-(trifluoromethyl)phenylisothiocyanate
    • Benzene, 1-isothiocyanato-2-(trifluoromethyl)-
    • 2-trifluoromethylphenyl isothiocyanate
    • 2-(trifluoromethyl)benzenisothiocyanate
    • Pu
    • 2-(trifluoromethyl)-phenyl-isothiocyanate
    • 2-(Trifluoromethyl)phenyl isothiocyanate, 98%
    • 2-(trifluoromethyl) phenyl isothiocyanate
    • SY012585
    • DTXSID50353179
    • A811636
    • Trifluoromethylphenylisothiocyanate
    • J-010984
    • SCHEMBL1021664
    • T2459
    • AKOS001360209
    • FT-0612728
    • 2-trifluoromethyl phenyl isothiocyanate
    • MFCD00039644
    • 1743-86-8
    • EN300-01241
    • 1-Isothiocyanato-2-(trifluoromethyl)benzene;alpha,alpha,alpha-Trifluoro-o-tolyl isothiocyanate
    • DB-019570
    • BBL010001
    • STK801391
    • 2-(Trifluoromethyl)phenyl isothiocyanate
    • MDL: MFCD00039644
    • Inchi: 1S/C8H4F3NS/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H
    • InChI Key: FCEKLQPJGXIQRY-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC=CC=1C(F)(F)F
    • BRN: 2693552

Computed Properties

  • Exact Mass: 203.00200
  • Monoisotopic Mass: 203.002
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.2
  • Topological Polar Surface Area: 44.4

Experimental Properties

  • Color/Form: Grayish yellow \ irritating \ liquid
  • Density: 1.346 g/mL at 25 °C(lit.)
  • Boiling Point: 216°C(lit.)
  • Flash Point: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • Refractive Index: n20/D 1.566(lit.)
  • Solubility: Almost insoluble (0.026 g/l) (25 º C),
  • PSA: 44.45000
  • LogP: 3.43970
  • Sensitiveness: Moisture Sensitive
  • Solubility: Hydrolyzable

2-(Trifluoromethyl)phenyl isothiocyanate Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S27-S36/37/39-S45
  • Hazardous Material Identification: C
  • Risk Phrases:R20/21/22; R36/37/38
  • Packing Group:III
  • Safety Term:6.1
  • HazardClass:6.1
  • PackingGroup:III

2-(Trifluoromethyl)phenyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(Trifluoromethyl)phenyl isothiocyanate Related Literature

Additional information on 2-(Trifluoromethyl)phenyl isothiocyanate

Comprehensive Overview of 2-(Trifluoromethyl)phenyl isothiocyanate (CAS No. 1743-86-8)

2-(Trifluoromethyl)phenyl isothiocyanate (CAS No. 1743-86-8) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of isothiocyanates, known for their reactivity and versatility in synthetic chemistry. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers often explore its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for fluorinated compounds like 2-(Trifluoromethyl)phenyl isothiocyanate has surged due to their unique physicochemical properties. Fluorine incorporation improves metabolic stability, lipophilicity, and binding affinity, making these compounds highly sought-after in medicinal chemistry. The compound’s CAS No. 1743-86-8 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research. Additionally, its role in click chemistry and bioconjugation has garnered attention, as these techniques are pivotal in proteomics and diagnostics.

The synthesis of 2-(Trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-(Trifluoromethyl)aniline with thiophosgene or carbon disulfide. This process yields a high-purity product suitable for further functionalization. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structural integrity. The compound’s stability under various conditions makes it a reliable reagent for laboratory use, though proper storage in anhydrous environments is recommended to prevent degradation.

From an industrial perspective, 2-(Trifluoromethyl)phenyl isothiocyanate is a key building block for crop protection agents and pharmaceutical intermediates. Its trifluoromethyl group is particularly effective in enhancing the bioactivity of agrochemicals, contributing to the development of next-generation pesticides. This aligns with the growing focus on sustainable agriculture and the need for eco-friendly pest control solutions. Researchers are also investigating its potential in material science, where fluorinated compounds are used to create advanced polymers with superior thermal and chemical resistance.

Safety and handling of 2-(Trifluoromethyl)phenyl isothiocyanate require adherence to standard laboratory protocols. While not classified as hazardous under normal conditions, it is essential to use personal protective equipment (PPE) such as gloves and goggles. The compound’s Material Safety Data Sheet (MSDS) provides detailed guidelines for safe storage and disposal, ensuring compliance with environmental regulations. This aspect is critical for laboratories aiming to maintain green chemistry principles and minimize waste.

In the context of AI-driven drug discovery, 2-(Trifluoromethyl)phenyl isothiocyanate has emerged as a candidate for virtual screening and molecular docking studies. Its structural motifs are often incorporated into machine learning models to predict novel drug candidates. This intersection of chemistry and artificial intelligence highlights the compound’s potential in accelerating the development of therapeutics for diseases like cancer and infectious disorders. Such applications are frequently discussed in scientific forums and publications, underscoring its interdisciplinary significance.

For suppliers and distributors, CAS No. 1743-86-8 represents a niche yet growing market segment. The compound’s pricing and availability are influenced by factors such as raw material costs and regulatory requirements. Companies specializing in custom synthesis often list it in their catalogs, catering to the needs of academic and industrial clients. Transparency in sourcing and quality assurance are critical to building trust with end-users, particularly in the competitive landscape of fine chemicals.

Looking ahead, the applications of 2-(Trifluoromethyl)phenyl isothiocyanate are expected to expand further. Innovations in catalysis and green synthesis may unlock new pathways for its production, reducing costs and environmental impact. As the scientific community continues to explore fluorinated compounds, this molecule will likely remain a focal point in research and development. Its versatility and efficacy ensure its place in the toolkit of chemists and researchers worldwide.

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